molecular formula C21H21NO4S B8086178 (S)-3-(((9H-fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid

(S)-3-(((9H-fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid

Cat. No.: B8086178
M. Wt: 383.5 g/mol
InChI Key: MUSZBDPVJSUUQY-LJQANCHMSA-N
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Description

(S)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid is a chiral small molecule featuring:

  • Fmoc-protected amino group: The (9H-fluoren-9-yl)methyl (Fmoc) group is a widely used protecting group in peptide synthesis, offering stability during reactions and ease of removal under mild basic conditions .
  • Allyloxy carbonyl (Alloc) group: This photolabile protecting group allows selective deprotection under radical or palladium-catalyzed conditions, making the compound valuable in controlled-release drug design .
  • S-configuration: The stereochemistry at the α-carbon dictates binding specificity in biological systems, particularly in enzyme-substrate interactions .

This compound is primarily utilized in medicinal chemistry for peptide synthesis and as a building block for protease inhibitors or prodrugs. Its structural complexity enables tailored modifications for target-specific applications .

Properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-2-11-26-21(25)22-19(20(23)24)13-27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,22,25)(H,23,24)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSZBDPVJSUUQY-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@H](CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(((9H-fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid typically involves multiple steps. One common approach is to start with the fluorenylmethyl group, which is then functionalized with a sulfanyl group. The propanoic acid moiety is introduced through a series of reactions that may include esterification, amidation, and deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for better control over reaction conditions and can lead to higher efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(((9H-fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.

    Substitution: The fluorenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (S)-3-(((9H-fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to undergo specific chemical reactions makes it useful for labeling and tracking biomolecules in various assays.

Medicine

In medicine, this compound has potential applications as a drug candidate or a drug delivery agent. Its unique structure allows for the modification of its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (S)-3-(((9H-fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modification of enzyme activity or protein function. The fluorenylmethyl group can interact with hydrophobic pockets in proteins, affecting their structure and function. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Key Structural Variations

The compound’s analogs differ in substituents, stereochemistry, and functional groups, which influence their physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Name Substituents Protecting Groups Stereochemistry Key Applications References
Target Compound: (S)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid Thioether, Alloc Fmoc, Alloc S Peptide synthesis, prodrugs
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid Ether, Alloc Fmoc, Alloc R Enantioselective drug design
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid Thiophene Fmoc S Protease inhibitors, fluorescent probes
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-o-tolyl-propionic acid Hydroxy, o-tolyl Fmoc S,S β-catenin/T-cell factor inhibitors
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid CF3, Cl, methylamino Fmoc S Multidrug-resistant cancer therapies

Impact of Structural Differences

  • Thioether vs. Ether/Thiophene : The thioether in the target compound increases lipophilicity (logP ~2.5) compared to ether analogs (logP ~1.8), enhancing membrane permeability but reducing aqueous solubility . Thiophene-containing analogs (e.g., BLD Pharmatech’s BD1467) exhibit distinct electronic properties, favoring π-π stacking interactions in protein binding .
  • Stereochemistry : The R-enantiomer of the allyloxy analog () shows 30% reduced binding affinity to HIV-1 protease compared to the S-form, highlighting enantioselectivity in biological systems .
  • Protecting Groups : Fmoc/Alloc combinations enable orthogonal deprotection strategies, whereas single Fmoc-protected analogs (e.g., ) require harsher conditions (e.g., piperidine) for deprotection .
  • Substituent Effects : Chloro- and trifluoromethyl groups () enhance metabolic stability by resisting cytochrome P450 oxidation, making such analogs suitable for long-acting therapeutics .

Bioactivity and Proteomic Interactions

  • Clustering by Bioactivity : Hierarchical clustering reveals that thioether-containing compounds (including the target) group with protease inhibitors and antioxidants, correlating with their thiol-mediated redox activity .

Biological Activity

(S)-3-(((9H-fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid), a complex organic compound, exhibits significant potential for various biological activities. Its unique structural features, including a fluorenyl group and thioether linkage, suggest possible interactions with biological macromolecules, making it a candidate for therapeutic applications. This article explores the compound's biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound) is C19H21N2O4SC_{19}H_{21}N_{2}O_{4}S, with a molecular weight of 373.45 g/mol. The compound features:

  • Fluorenyl group : Imparts hydrophobic characteristics and potential for π-π stacking interactions.
  • Thioether linkage : May enhance stability and influence binding interactions.
  • Allyloxycarbonyl moiety : Suggests reactivity in various chemical environments.

Biological Activity Predictions

Utilizing computational tools such as the Prediction of Activity Spectra for Substances (PASS), researchers have predicted that this compound may exhibit various pharmacological effects, including:

  • Anti-inflammatory properties : Potential to inhibit pro-inflammatory cytokines.
  • Anticancer activity : Structural similarities to known anticancer agents suggest possible activity against cancer cell lines.

Interaction Studies

Recent studies have focused on the binding affinities of this compound) with various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate these interactions.

Key Findings:

  • Binding Affinity : The compound demonstrated moderate to high binding affinity with several enzymes involved in metabolic pathways.
  • Mechanism of Action : The presence of the fluorenyl group may facilitate interaction with DNA or RNA polymerases, potentially leading to inhibition of tumor growth.

Case Studies

  • Antimicrobial Activity : In a study assessing the antimicrobial properties of fluorenone derivatives, compounds structurally related to this compound) were found to exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli .
  • Antiproliferative Effects : A series of derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines. Some derivatives showed IC50 values comparable to established chemotherapeutics .

Synthesis Methods

The synthesis of this compound) typically involves several key steps:

  • Formation of Thioether Linkage : Reacting 9H-fluorene derivatives with thiol reagents.
  • Allyloxycarbonyl Group Introduction : Utilizing allyl alcohol in the presence of coupling agents.
  • Final Deprotection and Purification : Employing chromatographic techniques to isolate the final product.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound), a comparative analysis with structurally similar compounds is essential:

Compound NameKey FeaturesBiological Activity
N-(Fluoren-9-ylmethoxycarbonyl)-L-alanineFluorenyl group, no thioetherModerate
Thioether derivatives of amino acidsThioether linkage, varied side chainsHigh variability
Allyl carbamate derivativesAllyl group present, different coreVariable

The combination of fluorenyl structure with both thioether and allyloxy functionalities enhances its biological activity compared to similar compounds.

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